2-phenyl-1-cyclohexanone semicarbazone
Description
2-Phenyl-1-cyclohexanone semicarbazone is a semicarbazone derivative synthesized via the condensation of 2-phenyl-1-cyclohexanone with semicarbazide. Semicarbazones are characterized by the hydrazinecarboxamide (-NH-C(=O)-NH₂) group, which forms through the reaction of ketones or aldehydes with semicarbazide .
Properties
IUPAC Name |
[(E)-(2-phenylcyclohexylidene)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-13(17)16-15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H3,14,16,17)/b15-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIHIZCFMJJKBA-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)N)C(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\NC(=O)N)/C(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Semicarbazones vs. Thiosemicarbazones
- Structural Differences: Thiosemicarbazones replace the carbonyl oxygen in semicarbazones with sulfur (-N-C=S vs. -N-C=O). This substitution alters electronic properties, solubility, and biological activity. For example, 4-phenyl thiosemicarbazone (4) exhibits higher cytotoxicity compared to its semicarbazone analog (3), which shows antitrypanosomal activity without cytotoxicity .
- Pharmacophore Variability : Both classes share pharmacophores like -CH=N- and -N-C=X (X = O, S), but sulfur in thiosemicarbazones enhances metal-binding affinity, influencing their role in metallodrug design .
Table 1: Key Differences Between Semicarbazones and Thiosemicarbazones
Comparison with Aromatic Semicarbazones
- 2-Acetylpyridine Semicarbazone: Forms tridentate NNO-donor complexes with transition metals (e.g., Cu(II)), similar to 2-phenyl-1-cyclohexanone semicarbazone.
- Benzaldehyde Semicarbazone: Lacks the cyclohexanone ring, resulting in lower molecular weight (C₈H₉N₃O vs. C₁₃H₁₅N₃O) and different pharmacokinetic profiles. Benzaldehyde derivatives are prioritized for anticonvulsant research, whereas cyclohexanone-based analogs are explored for antitrypanosomal applications .
Table 2: Structural and Functional Comparison of Aromatic Semicarbazones
Metal Complexation Behavior
- Copper(II) Complexes: 2-Acetylpyridine semicarbazone forms stable Cu(II) complexes with NNO-donor atoms, showing anticancer activity. In contrast, this compound may form less stable complexes due to steric effects from the phenyl group .
- Ruthenium Complexes: Semicarbazones with 2-formylopyridine moieties (e.g., Ru1/Ru2) demonstrate tunable biological activity based on auxiliary ligands, a feature underexplored in cyclohexanone-based analogs .
Analytical Characterization
- Spectroscopy :
- X-ray Crystallography : Crotonaldehyde semicarbazone (I) and thiosemicarbazone (II) adopt similar E-conformations, but sulfur substitution reduces hydrogen-bonding capacity in thiosemicarbazones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
